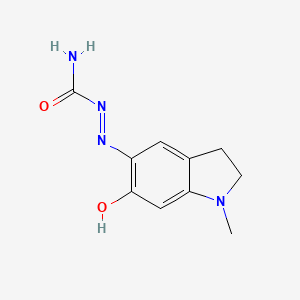
2-(1-Carboxy-2-mercaptoethylimino)-5-ethoxycarbonylpyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Carboxy-2-mercaptoethylimino)-5-ethoxycarbonylpyrrolidine is a complex organic compound with a unique structure that includes a pyrrolidine ring, a carboxy group, a mercapto group, and an ethoxycarbonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Carboxy-2-mercaptoethylimino)-5-ethoxycarbonylpyrrolidine typically involves multi-step organic reactions One common synthetic route includes the reaction of a pyrrolidine derivative with ethyl chloroformate to introduce the ethoxycarbonyl group
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Carboxy-2-mercaptoethylimino)-5-ethoxycarbonylpyrrolidine undergoes various types of chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The carboxy group can be reduced to an alcohol.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include disulfides, alcohols, and various substituted derivatives of the original compound.
Applications De Recherche Scientifique
2-(1-Carboxy-2-mercaptoethylimino)-5-ethoxycarbonylpyrrolidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(1-Carboxy-2-mercaptoethylimino)-5-ethoxycarbonylpyrrolidine involves its interaction with specific molecular targets, such as enzymes and receptors. The mercapto group can form covalent bonds with thiol groups in proteins, leading to inhibition or modification of enzyme activity. The ethoxycarbonyl group can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1-Carboxy-2-mercaptoethylimino)-5-methoxycarbonylpyrrolidine: Similar structure but with a methoxycarbonyl group instead of an ethoxycarbonyl group.
2-(1-Carboxy-2-mercaptoethylimino)-5-propoxycarbonylpyrrolidine: Similar structure but with a propoxycarbonyl group instead of an ethoxycarbonyl group.
Uniqueness
2-(1-Carboxy-2-mercaptoethylimino)-5-ethoxycarbonylpyrrolidine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Propriétés
| 113561-33-4 | |
Formule moléculaire |
C10H16N2O4S |
Poids moléculaire |
260.31 g/mol |
Nom IUPAC |
2-[(2-ethoxycarbonyl-3,4-dihydro-2H-pyrrol-5-yl)amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C10H16N2O4S/c1-2-16-10(15)6-3-4-8(11-6)12-7(5-17)9(13)14/h6-7,17H,2-5H2,1H3,(H,11,12)(H,13,14) |
Clé InChI |
SWNGGCWRPBOORI-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1CCC(=N1)NC(CS)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



